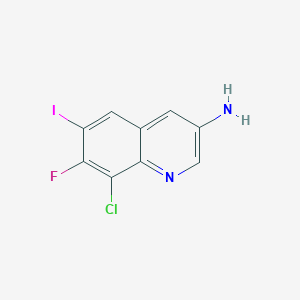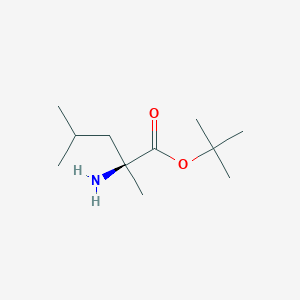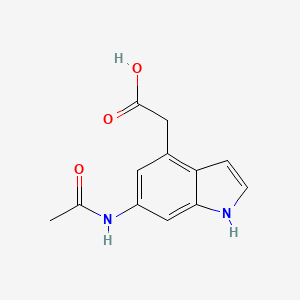![molecular formula C27H18BrN3 B12820882 2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is a complex organic compound featuring a triazine ring substituted with biphenyl, bromophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a biphenyl derivative, followed by bromination and subsequent cyclization with triazine precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazine ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Materials Science: Used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structural features.
Chemical Research: Utilized as a precursor in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Dibromobiphenyl: Similar in structure but with two bromine atoms on the biphenyl ring.
3-(3-Bromophenyl)propionic acid: Contains a bromophenyl group but differs in the overall structure and functional groups
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine is unique due to its combination of biphenyl, bromophenyl, and triazine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C27H18BrN3 |
|---|---|
Poids moléculaire |
464.4 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C27H18BrN3/c28-24-13-7-12-23(18-24)27-30-25(21-10-5-2-6-11-21)29-26(31-27)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H |
Clé InChI |
ZKSQIXNEFHHQBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)C5=CC(=CC=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)pyrido[2,3-c]pyridazin-4-ol](/img/structure/B12820802.png)
![Imidazo[1,2-a]pyridine-2-thiol](/img/structure/B12820816.png)
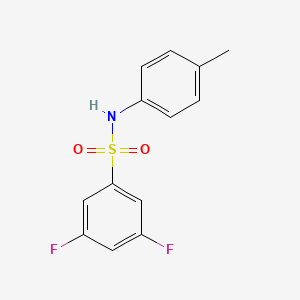
![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
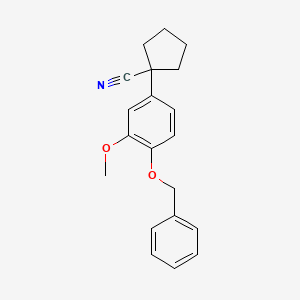
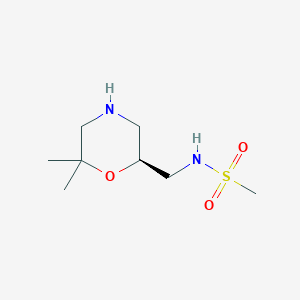
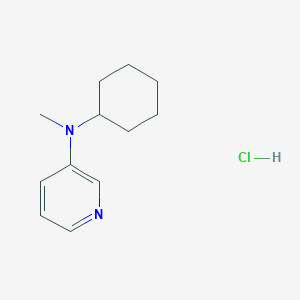
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
